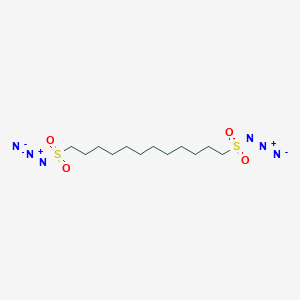

Dodecane-1,12-disulfonyl diazide

Description

Dodecane-1,12-disulfonyl diazide is a hypothetical or less-documented compound characterized by a 12-carbon alkyl chain terminated at both ends by sulfonyl diazide (-SO₂N₃) groups. Sulfonyl diazides are known for their reactivity, particularly in forming carbon-heteroatom bonds or generating nitrenes for insertion reactions. However, the absence of direct references to this compound in the evidence necessitates comparisons with structurally related substances, such as Dodecane-1,12-diol and sodium dodecylbenzenesulfonate, to infer properties and risks.

Properties

CAS No. |

91993-39-4 |

|---|---|

Molecular Formula |

C12H24N6O4S2 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N,N'-didiazododecane-1,12-disulfonamide |

InChI |

InChI=1S/C12H24N6O4S2/c13-15-17-23(19,20)11-9-7-5-3-1-2-4-6-8-10-12-24(21,22)18-16-14/h1-12H2 |

InChI Key |

YAJYFCUEFQIZPD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCS(=O)(=O)N=[N+]=[N-])CCCCCS(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecane-1,12-disulfonyl diazide typically involves the reaction of dodecane-1,12-diol with sulfonyl chloride to form dodecane-1,12-disulfonyl chloride. This intermediate is then treated with sodium azide to yield this compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dodecane-1,12-disulfonyl diazide undergoes various chemical reactions, including:

Substitution Reactions: The diazide groups can be substituted by nucleophiles, leading to the formation of new compounds.

Reduction Reactions: The sulfonyl diazide groups can be reduced to amines under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Reduction: Formation of dodecane-1,12-diamine.

Oxidation: Formation of dodecane-1,12-disulfonic acid.

Scientific Research Applications

Dodecane-1,12-disulfonyl diazide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dodecane-1,12-disulfonyl diazide involves the reactivity of the sulfonyl diazide groups. These groups can undergo decomposition to generate nitrogen gas and reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecane-1,12-diol (CAS 5675-51-4)

- Structure : A 12-carbon diol with hydroxyl (-OH) termini.

- Stability : Stable under recommended storage conditions but incompatible with strong acids, bases, and oxidizing agents .

- Applications : Used as a laboratory chemical or intermediate in polymer synthesis.

- Safety: Limited toxicological data; decomposition under fire may release toxic fumes .

Sodium Dodecylbenzenesulfonate (CAS 25155-30-0)

- Structure : A sulfonate surfactant with a 12-carbon alkyl chain attached to a benzene ring and a sodium sulfonate group.

- Molecular Formula : C₁₈H₂₉NaO₃S (MW: 348.48 g/mol) .

- Applications : Widely used in detergents and emulsifiers due to its surfactant properties.

- Reactivity : Less reactive than diazides; interacts with water to form micelles.

Hypothetical Comparison with Dodecane-1,12-disulfonyl Diazide

Key Research Findings and Data Gaps

Reactivity: Sulfonyl diazides are theorized to participate in click chemistry via azide-alkyne cycloaddition, enabling rapid polymer network formation .

Safety Profile : While Dodecane-1,12-diol exhibits low reactivity, sulfonyl diazides likely require stringent handling due to azide instability, analogous to other diazides (e.g., thermal decomposition risks) .

Synthetic Challenges : The long alkyl chain in this compound may complicate synthesis, requiring controlled conditions to prevent premature decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.